Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)

2,6-Dibromobenzyl Bromide is a brominated aromatic compound commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include high reactivity due to the presence of multiple bromine substituents, enabling efficient functionalization in cross-coupling reactions and nucleophilic substitutions. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined structure allows for precise control in synthetic pathways, making it valuable for constructing complex molecular frameworks. Additionally, the electron-withdrawing effects of the bromine groups enhance its utility in electrophilic aromatic substitution reactions. Suitable for research and industrial applications requiring selective bromination or benzylation.
2,6-Dibromobenzyl Bromide structure
2,6-Dibromobenzyl Bromide structure
Product Name:2,6-Dibromobenzyl Bromide
CAS No:93701-32-7
MF:C7H5Br3
MW:328.826599836349
MDL:MFCD13185505
CID:1026980
PubChem ID:13381015
Update Time:2025-05-28

2,6-Dibromobenzyl Bromide Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dibromo-2-(bromomethyl)benzene
    • 2,6-dibromobenzyl bromide
    • 1,3-Dibromo-2-(bromomethyl)benzene (ACI)
    • AB89807
    • DB-363083
    • SCHEMBL173876
    • DTXSID70538840
    • 1,3-dibromo-2-bromomethylbenzene
    • QFXJJFWSOLXOSE-UHFFFAOYSA-N
    • EN300-1266476
    • MFCD13185505
    • DTXCID30489627
    • AS-44060
    • 93701-32-7
    • AKOS015966672
    • 1,3-Dibromo-2-bromomethyl-benzene
    • 2,6-Dibromobenzyl Bromide
    • MDL: MFCD13185505
    • Inchi: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
    • InChI Key: QFXJJFWSOLXOSE-UHFFFAOYSA-N
    • SMILES: BrC1C(CBr)=C(Br)C=CC=1

Computed Properties

  • Exact Mass: 327.79209g/mol
  • Monoisotopic Mass: 325.79414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 2.173
  • Boiling Point: 306.3°C at 760 mmHg
  • Flash Point: 136.5°C
  • Refractive Index: 1.636

2,6-Dibromobenzyl Bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D937010-100mg
2,6-Dibromobenzyl Bromide
93701-32-7
100mg
$92.00 2023-05-18
TRC
D937010-500mg
2,6-Dibromobenzyl Bromide
93701-32-7
500mg
$379.00 2023-05-18
TRC
D937010-1g
2,6-Dibromobenzyl Bromide
93701-32-7
1g
$ 465.00 2022-06-05
eNovation Chemicals LLC
D251023-10g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 95%
10g
$275 2024-08-03
eNovation Chemicals LLC
D251023-20g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 95%
20g
$395 2024-08-03
TRC
D937010-1000mg
2,6-Dibromobenzyl Bromide
93701-32-7
1g
$563.00 2023-05-18
Ambeed
A466816-1g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 97%
1g
$64.0 2025-04-15
Ambeed
A466816-5g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 97%
5g
$191.0 2025-04-15
Ambeed
A466816-25g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 97%
25g
$630.0 2025-04-15
Advanced ChemBlocks
O32629-1G
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 95%
1G
$550 2023-09-15

2,6-Dibromobenzyl Bromide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  14 h, reflux
Reference
Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties
Wang, Xiaojing ; Barbosa, James; Blomgren, Peter; Bremer, Meire C.; Chen, Jacob; et al, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  16 h, 85 °C; 85 °C → rt
Reference
Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  overnight, rt
Reference
Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  4 h, reflux
Reference
6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligase
Skedelj, Veronika; Arsovska, Emilija; Tomasic, Tihomir; Kroflic, Ana; Hodnik, Vesna; et al, PLoS One, 2012, 7(8),

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt
Reference
Heterocyclic compounds and compositions for treating CNS disorders and their preparation
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Reference
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; Shan, Xiang-Huan; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2018, 20(11), 3310-3313

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, 80 °C
Reference
Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  80 °C; 14 h, reflux
Reference
Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt → 80 °C; 14 h, reflux
Reference
Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt → 80 °C; 14 h, reflux
Reference
Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride
Reference
Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors
Chen, Meng-Hsin; Fitzgerald, Patricia; Singh, Suresh B.; O'Neill, Edward A.; Schwartz, Cheryl D.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  16 h, 85 °C; 85 °C → rt
Reference
Preparation of benzodiazepinone compounds useful in the treatment of skin conditions
, United States, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ,  Water ;  rt → reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  reflux; 10 h, reflux
Reference
Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  reflux
Reference
An efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles
van den Hoogenband, Adri; Lange, Jos H. M.; Iwema-Bakker, Wouter I.; den Hartog, Jack A. J.; van Schaik, Jord; et al, Tetrahedron Letters, 2006, 47(26), 4361-4364

Production Method 15

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  16 h, 80 °C
Reference
Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  14 h, rt → 80 °C
Reference
Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ;  rt → 85 °C; 3 h, reflux
Reference
Diamine monomers for intrinsic high-dielectric low-loss polyimides
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ;  80 °C
Reference
tBuOK-Promoted Cyclization of Imines with Aryl Halides
Li, Ya-Wei; Zheng, Hong-Xing; Yang, Bo; Shan, Xiang-Huan; Qu, Jian-Ping ; et al, Organic Letters, 2020, 22(11), 4553-4556

Production Method 19

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  24 h, rt → reflux
Reference
Indazoles and azaindazoles as Btk inhibitors and their preparation
, World Intellectual Property Organization, , ,

2,6-Dibromobenzyl Bromide Raw materials

2,6-Dibromobenzyl Bromide Preparation Products

2,6-Dibromobenzyl Bromide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
Order Number:A937857
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:24
Price ($):234.0/469.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
A937857
Purity:99%/99%
Quantity:10g/25g
Price ($):234.0/469.0
Email